

# Application Notes: In Vitro Profiling of Tyk2-IN-7

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## Compound of Interest

Compound Name: Tyk2-IN-7

Cat. No.: B8105999

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Audience: Researchers, scientists, and drug development professionals.

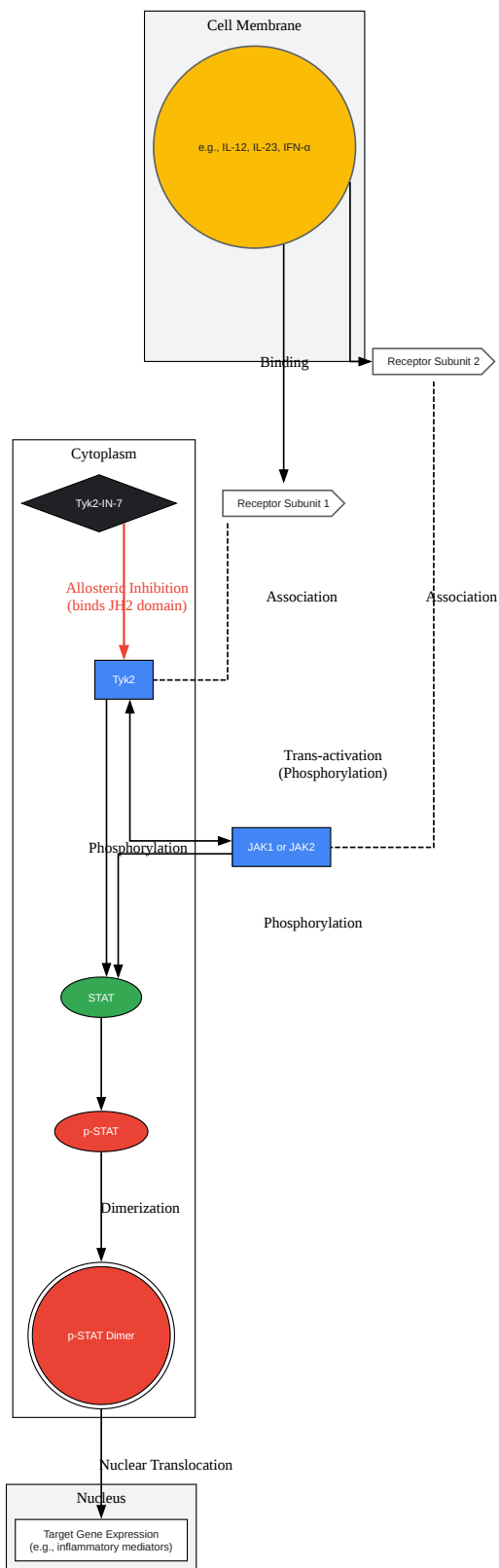
## Introduction

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.<sup>[1][2]</sup> It plays a crucial role in mediating signaling pathways for various cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23.<sup>[3][4][5]</sup> These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.<sup>[2][6][7]</sup> **Tyk2-IN-7** is a potent and selective inhibitor that targets the regulatory pseudokinase (JH2) domain of Tyk2.<sup>[8]</sup> This allosteric mechanism of inhibition provides a highly selective alternative to traditional ATP-competitive inhibitors that target the highly conserved kinase (JH1) domain, thereby reducing the likelihood of off-target effects on other JAK family members.<sup>[2][8]</sup> These application notes provide detailed protocols for the in vitro characterization of **Tyk2-IN-7**.

## Tyk2 Signaling Pathway

Tyk2, in partnership with other JAKs, associates with the cytoplasmic domains of specific cytokine receptors.<sup>[5]</sup> Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.<sup>[9][10]</sup> Activated Tyk2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.<sup>[6]</sup> Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.<sup>[3][9]</sup> **Tyk2-IN-7** binds to the JH2 pseudokinase domain,

stabilizing an inactive conformation and allosterically inhibiting the kinase activity of the JH1 domain.[8][9]



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Caption: Tyk2-mediated JAK-STAT signaling pathway and point of inhibition by **Tyk2-IN-7**.

## Data Presentation: In Vitro Activity

The following table summarizes the quantitative data for **Tyk2-IN-7** and other relevant Tyk2 inhibitors.

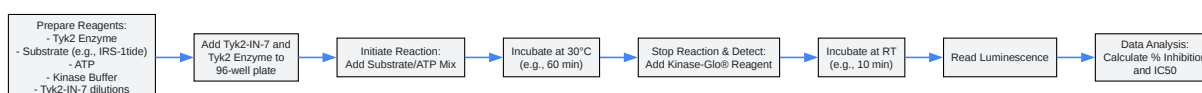
Compound	Target	Assay Type	IC50 (nM)	Ki,app (nM)	Kd (nM)	Selectivity Profile	Reference
Tyk2-IN-7	Tyk2 JH2	Binding	0.53	0.07	-	Highly selective over other JAK kinase domains.	[8]
Deucravacitinib	Tyk2 JH2	Binding	-	-	0.02	>1000-fold selective for Tyk2 JH2 over JAK1/2/3 JH2.	[11]
NDI-031407	Tyk2 JH1	Radiometric	0.21	-	-	>140-fold selective for Tyk2 over JAK1/2.	[12]
Brepocitinib	Tyk2/JAK1 JH1	Biochemical	-	-	-	Dual inhibitor of Tyk2 and JAK1.	[2][7]
Tofacitinib	JAK1/JAK3 JH1	Biochemical	489 (Tyk2)	-	-	Pan-JAK inhibitor with activity against Tyk2.	[13]

# Experimental Protocols

## Biochemical Assay: Tyk2 Kinase Activity (Luminescence)

This protocol is designed to measure the enzymatic activity of Tyk2 by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to kinase activity.

Workflow Diagram:



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Caption: Workflow for a luminescence-based Tyk2 biochemical assay.

Methodology:

- Materials:
  - Recombinant human Tyk2 enzyme[14]
  - Kinase substrate peptide (e.g., IRS-1tide)[10][14]
  - ATP[14]
  - Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)[15]
  - Tyk2-IN-7
  - Kinase-Glo® MAX Luminescence Kinase Assay Kit[14]
  - White, opaque 96-well microplates

- Luminometer
- Procedure:
  - Compound Preparation: Prepare a serial dilution of **Tyk2-IN-7** in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be  $\leq 1\%$ .[\[10\]](#)
  - Reaction Setup:
    - Add 5  $\mu\text{L}$  of diluted **Tyk2-IN-7** or vehicle (for positive and negative controls) to the wells of a 96-well plate.
    - Add 10  $\mu\text{L}$  of a solution containing Tyk2 enzyme diluted in Kinase Assay Buffer to all wells except the "blank" control. For blank wells, add 10  $\mu\text{L}$  of Kinase Assay Buffer.
    - Pre-incubate the plate for 10 minutes at room temperature.
  - Kinase Reaction:
    - Prepare a master mix containing the kinase substrate peptide and ATP in Kinase Assay Buffer.[\[10\]](#)
    - Initiate the reaction by adding 10  $\mu\text{L}$  of the substrate/ATP master mix to all wells. The final reaction volume is 25  $\mu\text{L}$ .
    - Incubate the plate for 60 minutes at 30°C.
  - Signal Detection:
    - Equilibrate the Kinase-Glo® MAX reagent to room temperature.
    - Add 25  $\mu\text{L}$  of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
    - Incubate for 10 minutes at room temperature, protected from light.
  - Data Acquisition: Measure the luminescence signal using a microplate reader.

- Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each **Tyk2-IN-7** concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

## Cell-Based Assay: Inhibition of IL-12-Induced STAT4 Phosphorylation

This protocol measures the ability of **Tyk2-IN-7** to inhibit Tyk2-dependent signaling in a cellular context by quantifying the phosphorylation of STAT4 in response to IL-12 stimulation in human peripheral blood mononuclear cells (PBMCs).

Workflow Diagram:



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Caption: Workflow for a cell-based STAT phosphorylation assay.

Methodology:

- Materials:
  - Human Peripheral Blood Mononuclear Cells (PBMCs)
  - RPMI-1640 medium supplemented with 10% FBS
  - **Tyk2-IN-7**
  - Recombinant Human IL-12[13]
  - Fixation/Permeabilization buffers (for flow cytometry) or cell lysis buffer (for Western/ELISA)
  - Antibodies: Anti-phospho-STAT4 (p-STAT4) and Anti-total-STAT4

- 96-well cell culture plates
- Flow cytometer, plate reader, or Western blot equipment
- Procedure:
  - Cell Plating: Isolate PBMCs and plate them in a 96-well plate at a density of  $2 \times 10^5$  cells/well in culture medium.
  - Compound Treatment: Prepare serial dilutions of **Tyk2-IN-7**. Add the diluted compound to the cells and pre-incubate for 30-60 minutes at 37°C, 5% CO<sub>2</sub>.[\[12\]](#)
  - Cytokine Stimulation: Add IL-12 to the wells to a final concentration known to elicit a submaximal response (e.g., EC80). Include unstimulated and vehicle-treated stimulated controls.
  - Incubation: Incubate the plate for 15-30 minutes at 37°C, 5% CO<sub>2</sub>.[\[13\]](#)
  - Cell Processing (Flow Cytometry Example):
    - Fix the cells by adding a formaldehyde-based fixation buffer.
    - Permeabilize the cells using a methanol-based or saponin-based permeabilization buffer.
    - Stain the cells with a fluorescently-conjugated anti-p-STAT4 antibody.
  - Data Acquisition: Acquire data using a flow cytometer, measuring the median fluorescence intensity (MFI) of p-STAT4 staining.
  - Data Analysis: Normalize the p-STAT4 MFI to the stimulated vehicle control (100% activity) and unstimulated control (0% activity). Plot the normalized MFI against the inhibitor concentration and fit to a dose-response curve to determine the IC<sub>50</sub> value.[\[12\]](#)

## Binding Assay: TR-FRET for Tyk2 JH2 Domain

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay to quantify the affinity of **Tyk2-IN-7** for the isolated Tyk2 JH2 pseudokinase



domain. The assay measures the displacement of a fluorescent tracer from the target protein.

Workflow Diagram:



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Caption: Workflow for a TR-FRET based Tyk2 JH2 binding assay.

Methodology:

- Materials:

- Tagged (e.g., GST- or His-tagged) recombinant human Tyk2 JH2 domain
- LanthaScreen® Eu-anti-Tag Antibody (e.g., Anti-GST)[15]
- Fluorescent Kinase Tracer (Alexa Fluor™ 647-labeled) competitive with **Tyk2-IN-7**[15]
- **Tyk2-IN-7**
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)[15]
- Low-volume, black 384-well microplates
- TR-FRET enabled microplate reader

- Procedure:

- Reagent Preparation: Prepare solutions of **Tyk2-IN-7**, Tyk2 JH2 protein/Eu-antibody complex, and tracer at 3x the final desired concentration in Assay Buffer.[15]
- Assay Assembly:

- Add 5  $\mu$ L of serially diluted **Tyk2-IN-7** or vehicle control to the wells of the 384-well plate.
- Add 5  $\mu$ L of the Tyk2 JH2 protein/Eu-antibody mixture.
- Add 5  $\mu$ L of the fluorescent tracer. The final assay volume is 15  $\mu$ L.
- Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET reader, collecting emission signals at 665 nm (acceptor) and 615 nm (donor).
- Data Analysis:
  - Calculate the emission ratio (665 nm / 615 nm) for each well.[15]
  - A high FRET ratio indicates tracer binding, while a low ratio indicates displacement by the inhibitor.
  - Calculate the percent displacement for each concentration of **Tyk2-IN-7** relative to high FRET (no inhibitor) and low FRET (saturating concentration of a known binder) controls.
  - Determine the IC50 value from the dose-response curve. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the Kd of the tracer is known.

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